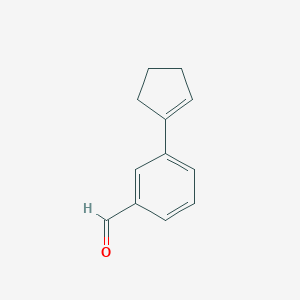









|
REACTION_CXSMILES
|
S([O-])([O-])(=O)=O.[Mg+2].[C:7]1([C:12]2[CH:13]=[C:14]([CH:17]=[CH:18][CH:19]=2)[CH:15]=O)[CH2:11][CH2:10][CH2:9][CH:8]=1.[CH3:20][C:21]1([CH3:34])[CH2:25][C:24]2[CH:26]=[CH:27][CH:28]=[C:29]([O:30][CH2:31][CH2:32][NH2:33])[C:23]=2[O:22]1.[BH4-].[K+]>ClCCCl>[CH3:20][C:21]1([CH3:34])[CH2:25][C:24]2[CH:26]=[CH:27][CH:28]=[C:29]([O:30][CH2:31][CH2:32][NH:33][CH2:15][C:14]3[CH:17]=[CH:18][CH:19]=[C:12]([C:7]4[CH2:11][CH2:10][CH2:9][CH:8]=4)[CH:13]=3)[C:23]=2[O:22]1 |f:0.1,4.5|
|


|
Name
|
|
|
Quantity
|
1.5 g
|
|
Type
|
reactant
|
|
Smiles
|
S(=O)(=O)([O-])[O-].[Mg+2]
|
|
Name
|
|
|
Quantity
|
0.56 g
|
|
Type
|
reactant
|
|
Smiles
|
C1(=CCCC1)C=1C=C(C=O)C=CC1
|
|
Name
|
|
|
Quantity
|
0.68 g
|
|
Type
|
reactant
|
|
Smiles
|
CC1(OC2=C(C1)C=CC=C2OCCN)C
|
|
Name
|
|
|
Quantity
|
15 mL
|
|
Type
|
solvent
|
|
Smiles
|
ClCCCl
|
|
Name
|
|
|
Quantity
|
0.35 g
|
|
Type
|
reactant
|
|
Smiles
|
[BH4-].[K+]
|


|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
60 °C
|
|
Type
|
CUSTOM
|
|
Details
|
the reaction mixture is stirred for 3 hours at 0° C
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
TEMPERATURE
|
|
Details
|
The mixture is cooled to room temperature
|
|
Type
|
FILTRATION
|
|
Details
|
the solid is filtered
|
|
Type
|
CUSTOM
|
|
Details
|
the solvent is evaporated under reduced pressure
|
|
Type
|
ADDITION
|
|
Details
|
The residue is diluted with 15 ml of methanol
|
|
Type
|
TEMPERATURE
|
|
Details
|
cooled to 0° C
|
|
Type
|
ADDITION
|
|
Details
|
The mixture is then poured into ice-cold water
|
|
Type
|
EXTRACTION
|
|
Details
|
extracted with ethyl acetate
|
|
Type
|
WASH
|
|
Details
|
washed with a saturated aqueous sodium chloride solution
|
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
The combined organic phases are dried over magnesium sulfate
|
|
Type
|
FILTRATION
|
|
Details
|
filtered
|
|
Type
|
CUSTOM
|
|
Details
|
the solvent is evaporated under reduced pressure
|
|
Type
|
CUSTOM
|
|
Details
|
The residue is purified by chromatography on silica gel (methylene chloride/methanol/aqueous ammonia: 98/1.5/0.5)
|


Reaction Time |
3 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
CC1(OC2=C(C1)C=CC=C2OCCNCC2=CC(=CC=C2)C2=CCCC2)C
|
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 0.61 g | |
| YIELD: CALCULATEDPERCENTYIELD | 51.5% |


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |